3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride
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Description
- Benzamide : This class of amide compounds plays a significant role in various fields, including medicine, industry, and drug discovery. Benzamides exhibit diverse properties, such as anti-tumor, anti-microbial, antioxidant, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The reaction proceeds using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields for 2,3-dimethoxybenzamides range from 43% to 50%, while 3-acetoxy-2-methylbenzamides are obtained in higher yields (40% to 72%) .
Molecular Structure Analysis
Scientific Research Applications
Potential Nootropic Agents
Research into nootropic agents, substances that may enhance cognitive function, involves the synthesis and testing of various compounds for their potential effects. While the specific compound was not directly studied, similar compounds have been synthesized and tested for nootropic activity. This suggests a potential application in researching cognitive enhancers or treatments for cognitive disorders (Valenta et al., 1994).
Antipsychotic Agents
The development of antipsychotic agents involves exploring the synthesis and pharmacological properties of compounds with potential activity against dopamine receptors, which are implicated in schizophrenia and other psychotic disorders. The structural analogues of the compound have been studied for their potential as antipsychotic agents, indicating a possible area of research for developing new treatments for psychiatric conditions (Högberg et al., 1990).
Antimicrobial and Antitubercular Activity
Compounds structurally related to 3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride have been synthesized and evaluated for their antimicrobial and antitubercular activities. This indicates the potential for the compound to be researched for its efficacy against various microbial infections, including tuberculosis, contributing to the development of new antimicrobial agents (Spoorthy et al., 2021; Nimbalkar et al., 2018).
Anticancer and Anti-Inflammatory Agents
Research into anticancer and anti-inflammatory agents includes the synthesis and evaluation of compounds for their potential to inhibit cancer cell growth and inflammation. While the compound was not directly studied, similar compounds have been explored for these purposes, suggesting its potential application in cancer and inflammation research (Rahmouni et al., 2016; Abu‐Hashem et al., 2020).
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-17-4-7-19(8-5-17)31(27,28)25-14-12-24(13-15-25)11-10-23-22(26)18-6-9-20(29-2)21(16-18)30-3;/h4-9,16H,10-15H2,1-3H3,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHPQUFLAZXFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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